Evidence Item 1: Biochemical Activity Matching in p97 ATPase Inhibition – Trifluoromethoxy vs. Pentafluorosulfanyl
In a head-to-head SAR study of phenyl indole p97 inhibitors, the trifluoromethoxy-analogue demonstrated biochemical activity that more closely matched the trifluoromethyl lead structure compared to a pentafluorosulfanyl-analogue, despite both SF5 and OCF3 groups having similar strong electron-withdrawing effects [1]. This indicates that the trifluoromethoxy group provides a superior balance of electronic and steric properties for p97 target engagement relative to the bulkier SF5 substituent [1].
| Evidence Dimension | p97 ATPase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Low nanomolar to double-digit micromolar range (exact IC50 values for each analog not reported in abstract) |
| Comparator Or Baseline | Trifluoromethyl lead structure (IC50 not specified); Pentafluorosulfanyl-analogue (IC50 not specified) |
| Quantified Difference | Trifluoromethoxy-analogue is a biochemically better match to the CF3 lead than the SF5-analogue; 430-fold difference observed between SF5 and nitro derivatives |
| Conditions | ADPGlo assay for p97 ATPase inhibition |
Why This Matters
This evidence demonstrates that 6-(trifluoromethoxy)-1H-indole is the preferred core for p97 inhibitor programs when a balanced electronic and steric profile is required, outperforming the bulkier SF5-substituted analog.
- [1] Alverez CN, Arkin MR, Bulfer SL, Colombo R, Kovaliov M, Laporte MG, Lim C, Liang M, Moore WJ, Neitz RJ, Yan Y, Yue Z, Huryn DM, Wipf P. Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med Chem Lett. 2015 Oct 23;6(12):1225-1230. View Source
